3-Hydroxy-4-[2-[[3-hydroxy-6-methyl-4-[[3-methyl-2-[[3-methyl-2-(3-methylbutanoylamino)butanoyl]amino]butanoyl]amino]heptanoyl]amino]propanoylamino]-6-methyl-heptanoic acid
描述
| Aspartic Protease | Typical Inhibition Concentration (IC₅₀ or Kᵢ) | Reference |
| Pepsin | Picomolar to <5 nM; approx. 10⁻¹⁰ M | wikipedia.orgagscientific.comapexbt.com |
| Cathepsin D | <40 nM; 5 x 10⁻¹⁰ M | ebi.ac.ukapexbt.com |
| Human Renin | 15 µM | apexbt.com |
| Porcine Renin | 0.32 µM | apexbt.com |
| HIV Protease | 1-2 µM | agscientific.comapexbt.com |
属性
IUPAC Name |
3-hydroxy-4-[2-[[3-hydroxy-6-methyl-4-[[3-methyl-2-[[3-methyl-2-(3-methylbutanoylamino)butanoyl]amino]butanoyl]amino]heptanoyl]amino]propanoylamino]-6-methylheptanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H63N5O9/c1-17(2)12-23(37-33(47)31(21(9)10)39-34(48)30(20(7)8)38-27(42)14-19(5)6)25(40)15-28(43)35-22(11)32(46)36-24(13-18(3)4)26(41)16-29(44)45/h17-26,30-31,40-41H,12-16H2,1-11H3,(H,35,43)(H,36,46)(H,37,47)(H,38,42)(H,39,48)(H,44,45) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FAXGPCHRFPCXOO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(CC(=O)O)O)NC(=O)C(C)NC(=O)CC(C(CC(C)C)NC(=O)C(C(C)C)NC(=O)C(C(C)C)NC(=O)CC(C)C)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H63N5O9 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60860364 | |
| Record name | N-(3-Methylbutanoyl)valyl-N-[1-({1-[(1-carboxy-2-hydroxy-5-methylhexan-3-yl)amino]-1-oxopropan-2-yl}amino)-3-hydroxy-6-methyl-1-oxoheptan-4-yl]valinamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60860364 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
685.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
26305-03-3 | |
| Record name | Pepstatin A | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=272671 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Molecular Mechanisms of Aspartic Protease Inhibition by Pepstatin a
Structural Basis of Pepstatin A-Mediated Inhibition
The inhibitory power of Pepstatin A against aspartic proteases is fundamentally rooted in its unique structure, which allows it to fit snugly within the enzyme's active site and mimic the natural catalytic process.
Role of the Statine (B554654) Residue in Transition State Mimicry
Pepstatin A is a pentapeptide containing two residues of the unusual amino acid statine ((3S,4S)-4-amino-3-hydroxy-6-methylheptanoic acid). nih.govebi.ac.uk The central statine residue is paramount to its inhibitory function. nih.gov This residue is designed to mimic the tetrahedral transition state that occurs during the hydrolysis of a peptide bond by an aspartic protease. nih.govacs.orgagscientific.comscbt.com
Crystal structure analyses of aspartic proteases complexed with Pepstatin A show that the hydroxyl group of this central statine residue forms crucial hydrogen bonds with the two catalytic aspartate residues (e.g., Asp38 and Asp237 in Rhizomucor miehei aspartic proteinase) located in the enzyme's active site. nih.govrcsb.orgiucr.org This interaction creates a stable, non-cleavable analogue of the scissile bond found in natural substrates, effectively halting the catalytic cycle. nih.gov This mimicry of the enzyme-substrate transition state is a key feature of its potent inhibitory capability. rcsb.orgresearchgate.net
Competitive Inhibition Kinetics and Binding Affinity
Kinetic studies consistently demonstrate that Pepstatin A acts as a potent competitive inhibitor of most aspartic proteases. agscientific.comnih.govacs.org Its high affinity for these enzymes is reflected in very low inhibition constants (Kᵢ). For instance, Pepstatin A inhibits human cathepsin D with a Kᵢ value in the sub-nanomolar range (5 x 10⁻¹⁰ M). ebi.ac.uk Similarly, it reversibly inhibits an aspartic protease from Aspergillus niger with a Kᵢ value of 0.045 µM. ebi.ac.ukccamp.res.in The inhibition of an aspartic protease from Vigna radiata showed a Kᵢ of 0.87 µM. nih.gov The strength of this binding is also quantified by its association constant (K) and the change in Gibbs free energy (ΔG°). For one aspartic protease, the association constant for Pepstatin A was 2.5 ± 0.3 × 10⁵ M⁻¹, with a corresponding ΔG° value of -8.3 kcal mol⁻¹. nih.govresearchgate.net
| Enzyme | Source Organism | Inhibition Constant (Kᵢ) | IC₅₀ | Association Constant (K) |
|---|---|---|---|---|
| Aspartic Protease | Aspergillus niger | 0.045 µM | - | - |
| Aspartic Protease | Vigna radiata | 0.87 µM | - | - |
| Cathepsin D | Human | 0.0005 µM (5 x 10⁻¹⁰ M) | - | - |
| Xylanase | Thermomonospora sp. | 1.5 ± 0.5 µM | 3.6 ± 0.5 µM | - |
| Pepsin | Porcine | - | 0.40 µM | - |
| Aspartic Protease | General | - | - | 2.5 ± 0.3 × 10⁵ M⁻¹ |
Reversible and Slow, Tight-Binding Inhibition Characteristics
Pepstatin A is characterized as a reversible, slow, and tight-binding inhibitor. nih.govagscientific.comebi.ac.uk The inhibition mechanism often follows a two-step process. nih.govacs.org Initially, a rapid equilibrium step forms a reversible enzyme-inhibitor complex (EI). This is followed by a slower isomerization to a more stable, tight-binding second complex (EI*). nih.govacs.org
| Enzyme | Inhibitor | Kᵢ (EI complex) | k₅ (EI → EI) | k₆ (EI → E + I) | Overall Kᵢ* |
|---|---|---|---|---|---|
| Xylanase | Pepstatin A | 1.5 ± 0.5 µM | 14.5 ± 1.5 × 10⁻⁵ s⁻¹ | 2.85 ± 1.2 × 10⁻⁸ s⁻¹ | 27 ± 1 nM |
| Pepsin | ATBI | (17 ± 0.5) × 10⁻⁹ M | (7.7 ± 0.3) × 10⁻⁴ s⁻¹ | (2.5 ± 0.4) × 10⁻⁶ s⁻¹ | (55 ± 0.5) × 10⁻¹² M |
| F-prot | ATBI | (3.2 ± 0.6) × 10⁻⁶ M | (2.3 ± 0.4) × 10⁻³ s⁻¹ | (3.8 ± 0.5) × 10⁻⁵ s⁻¹ | (5.2 ± 0.6) × 10⁻⁸ M |
Conformational Dynamics of Aspartic Proteases upon Pepstatin A Binding
The binding of Pepstatin A induces significant conformational changes in the aspartic protease, leading to a more stable and inhibited enzyme state.
Stabilization of Enzyme Backbone Conformation and Side Chain Interactions
Molecular dynamic simulations and X-ray crystallography have revealed that the binding of Pepstatin A stabilizes the backbone conformation of the enzyme. nih.govresearchgate.net A notable conformational change occurs in the "flap" region, a flexible loop (e.g., residues 82-88 in Rhizomucor miehei aspartic proteinase) that covers the active site. iucr.org In the absence of the inhibitor, this flap is often in an open conformation. rcsb.org Upon Pepstatin A binding, the flap closes down over the inhibitor, becoming more rigid due to the formation of new hydrogen bonds between the enzyme and the inhibitor. iucr.orgresearchgate.net This induced fit sequesters the inhibitor and contributes to the stability of the enzyme-inhibitor complex, with the C-terminal domain of the enzyme often becoming more rigid. iucr.org
Effects on Enzyme Thermal Stability and Inactivation Midpoint
The conformational stabilization induced by Pepstatin A binding translates directly to a significant increase in the enzyme's thermal stability. nih.govresearchgate.net In one study, the binding of Pepstatin A shifted the midpoint of thermal inactivation of an aspartic protease from 58°C to 77°C. nih.govresearchgate.net This enhanced stability is also reflected in the thermodynamic parameters of thermal inactivation. The enthalpy (ΔH) and entropy (ΔS) of thermal inactivation for the enzyme increased from 81.2 kcal mol⁻¹ to 148.5 kcal mol⁻¹ and from 179 cal mol⁻¹ K⁻¹ to 359 cal mol⁻¹ K⁻¹, respectively, in the presence of Pepstatin A. nih.govresearchgate.net This indicates that a greater amount of energy is required to unfold and inactivate the enzyme when it is stabilized by the bound inhibitor.
| Parameter | Aspartic Protease (Unbound) | Aspartic Protease + Pepstatin A |
|---|---|---|
| Inactivation Midpoint (Tₘ) | 58 °C | 77 °C |
| Enthalpy of Inactivation (ΔH) | 81.2 kcal mol⁻¹ | 148.5 kcal mol⁻¹ |
| Entropy of Inactivation (ΔS) | 179 cal mol⁻¹ K⁻¹ | 359 cal mol⁻¹ K⁻¹ |
Intermolecular Interactions and Binding Energetics
The strength of the interaction between Pepstatin A and aspartic proteases can be quantified by the association constant (Kₐ) and the standard free energy of binding (ΔG°). These parameters provide insight into the stability of the enzyme-inhibitor complex. For example, the interaction of Pepstatin A with an aspartic protease from the fungus Aspergillus niger has been characterized by an association constant (K) of 2.5 ± 0.3 × 10⁵ M⁻¹. nih.govresearchgate.net This binding corresponds to a Gibbs free energy change (ΔG°) of -8.3 kcal mol⁻¹, indicating a spontaneous and favorable binding process. nih.govresearchgate.net
A comprehensive thermodynamic study of Pepstatin A binding to plasmepsin II, an aspartic protease from Plasmodium falciparum, revealed that the binding energetics are pH-dependent. nih.gov In the pH range of 4.5 to 7.0, the binding is accompanied by the transfer of protons between the solvent and the complex. nih.gov At the optimal activity pH of 5.0, this proton transfer process accounts for nearly 40% of the total binding free energy. nih.gov Such studies highlight the complexity of the binding energetics, which involve not only direct interactions but also linked thermodynamic processes like protonation changes. nih.gov
Table 1: Binding Energetics of Pepstatin A with Aspartic Proteases
| Enzyme | Association Constant (K) (M⁻¹) | Free Energy of Binding (ΔG°) (kcal mol⁻¹) | Source(s) |
|---|---|---|---|
| Aspergillus niger Protease | 2.5 ± 0.3 × 10⁵ | -8.3 | nih.gov, researchgate.net |
| Plasmepsin II | pH-dependent | pH-dependent | nih.gov |
A critical aspect of Pepstatin A's inhibitory mechanism is its ability to disrupt and reorganize the intricate hydrogen-bonding network within the active site of aspartic proteases. nih.govresearchgate.net The active site of these enzymes contains a catalytic dyad of two aspartic acid residues (e.g., Asp32 and Asp215). researchgate.net Pepstatin A contains a unique amino acid called statine, and its hydroxyl group is central to the inhibition. rcsb.orgnih.gov This hydroxyl group forms hydrogen bonds with both catalytic aspartate residues in the active site, effectively mimicking the tetrahedral transition state of peptide bond hydrolysis. rcsb.org
This interaction directly interferes with the catalytic machinery. For example, in histo-aspartic protease (HAP) from Plasmodium falciparum, a water molecule that is likely involved in catalysis is replaced by the central statine hydroxyl group of Pepstatin A upon binding. nih.gov Furthermore, the binding of the inhibitor can cause conformational changes that affect other crucial residues. In the case of xylanase, Pepstatin A binding was shown to disturb the native interaction between a key histidine and other catalytic residues, leading to the disruption of the hydrogen-bonding network essential for enzyme activity. nih.govresearchgate.net The inhibitor's interactions are not limited to hydrogen bonds; hydrophobic interactions with the substrate-binding pocket also play a significant role in the stability of the complex. rcsb.org
Studies on the interaction between Pepstatin A and various aspartic proteases have consistently shown the formation of a 1:1 stoichiometric complex. rcsb.orgnih.gov This means that one molecule of Pepstatin A binds to one molecule of the enzyme to achieve inhibition. nih.gov This was demonstrated in studies with pepsin, where a dansyl-pepstatin derivative was used as an active site titrant. nih.gov The results showed that the fluorescence of the dansyl group increased proportionally with the addition of pepsin until a 1:1 complex was formed, at which point the fluorescence plateaued. nih.gov
Crystallographic studies of the Rhizomucor miehei aspartic proteinase (RMP) complexed with Pepstatin A also confirm this stoichiometry, with one inhibitor molecule found per asymmetric unit of the enzyme. rcsb.org This 1:1 binding ratio is fundamental to the tight-binding nature of the inhibition and is a key assumption in the kinetic models used to describe the interaction. nih.govresearchgate.net
Specific Aspartic Protease Targets and Interaction Profiles of Pepstatin a
Mammalian Aspartic Proteases
Pepstatin A demonstrates significant inhibitory activity against a range of mammalian aspartic proteases, including pepsin, cathepsins D and E, renin, and chymosin. nih.govagscientific.comcarlroth.comsigmaaldrich.com Its broad-spectrum efficacy against this class of enzymes has established it as a standard component in protease inhibitor cocktails. wikipedia.orgebi.ac.uk
Pepstatin A is an exceptionally potent inhibitor of pepsin, with a reported inhibition constant (Ki) of approximately 10⁻¹⁰ M. nih.govwikipedia.org This tight, non-covalent binding effectively blocks the enzyme's active site, preventing substrate access. scbt.comjst.go.jp The interaction is characterized by a stable enzyme-inhibitor complex formed through specific hydrogen bonds and hydrophobic contacts. scbt.com
The inhibition is highly specific and follows a competitive mechanism, where the presence of Pepstatin A significantly diminishes the catalytic efficiency of pepsin. scbt.com The statine (B554654) residue within Pepstatin A is crucial for this high-affinity binding, acting as an analog of the tetrahedral transition state in peptic catalysis. nih.govwikipedia.org Studies have shown that while Pepstatin A binds to active pepsin, it does not bind to its inactive zymogen form, pepsinogen. tandfonline.comtandfonline.com The inhibition is largely independent of pH within the range of 1.5 to 3.8, though its effectiveness decreases at higher pH levels. tandfonline.comtandfonline.com
Table 1: Inhibition Constants (Ki) of Pepstatin A and its Derivatives against Pepsin
| Inhibitor | Ki Value (M) | Notes |
|---|---|---|
| Pepstatin A | ~1 x 10⁻¹⁰ | Potent, tight-binding inhibitor. nih.govwikipedia.org |
| N-acetyl-statine | 1.2 x 10⁻⁴ | A derivative of Pepstatin A. nih.gov |
| N-acetyl-alanyl-statine | 5.65 x 10⁻⁶ | A derivative of Pepstatin A. nih.gov |
| N-acetyl-valyl-statine | 4.8 x 10⁻⁶ | A derivative of Pepstatin A. nih.gov |
| Diacetylpepstatin | 7.3 x 10⁻⁶ | Weaker activity than Pepstatin A. jst.go.jp |
Pepstatin A is a well-documented and effective inhibitor of the lysosomal aspartic proteases Cathepsin D and Cathepsin E. ebi.ac.uknews-medical.netcellsignal.com These enzymes are critical for protein degradation within the acidic environment of lysosomes. scbt.com Pepstatin A's ability to inhibit these proteases makes it a key reagent for studying lysosomal function and protein turnover. cellsignal.comnih.govtocris.com The inhibition is potent, with a reported Ki value for human Cathepsin D being as low as 5 x 10⁻¹⁰ M. ebi.ac.uk For Cathepsin D, a fluorescently labeled Pepstatin A has been shown to inhibit its activity with an IC50 of 10 nM. researchgate.net
Pepstatin A directly modulates Cathepsin D activity by binding to its active site. scbt.com This inhibition can alter cellular processes that are dependent on Cathepsin D's proteolytic function. cellsignal.com Fluorescently labeled Pepstatin A has been used as a probe to track the localization of active Cathepsin D. researchgate.netulab360.com Studies using such probes have confirmed that Pepstatin A is internalized by cells and transported to lysosomes, where it colocalizes with Cathepsin D. researchgate.netnih.gov The binding is pH-dependent, occurring selectively at the acidic pH characteristic of lysosomes, which indicates the binding is directed at the active form of the enzyme. researchgate.netulab360.com This specific targeting allows researchers to study the trafficking and distribution of active Cathepsin D within cellular compartments. researchgate.netnih.gov
By inhibiting key lysosomal proteases like Cathepsin D, Pepstatin A effectively prevents the degradation of proteins within lysosomes. scbt.comnih.gov This has been demonstrated in various cell types, where treatment with Pepstatin A leads to the accumulation of proteins that would otherwise be broken down. nih.gov For instance, in combination with other protease inhibitors like E-64d, Pepstatin A interferes with autolysosomal digestion, causing a significant accumulation of proteins like LC3-II, a marker for autophagy. tocris.comtandfonline.com This inhibitory effect has been instrumental in establishing the role of lysosomes in the turnover of both long-lived cellular proteins and extracellular proteins endocytosed by cells. nih.govnih.govacs.org
Pepstatin A is known to inhibit renin, another critical aspartic protease, though its potency can be weaker compared to its effect on pepsin. nih.govagscientific.com The kinetics of this inhibition can vary significantly depending on the species and the experimental conditions. nih.govahajournals.org For example, one study reported a non-competitive inhibition of dog renin with a Ki value of 7.7 x 10⁻⁷ M. nih.govresearchgate.net Another study investigating hog renin with a rat plasma substrate also found a non-competitive inhibition mechanism. ahajournals.org However, other researchers have proposed a competitive type of inhibition. ahajournals.orgjst.go.jp This discrepancy highlights the complexity and variability of the interaction between Pepstatin A and renin from different sources. ahajournals.org The inhibitory effect on renin is also pH-dependent, with maximal inhibition occurring in the acidic pH range and diminishing significantly at pH values above 6.8. ahajournals.org
Table 2: Kinetic Data for Renin Inhibition by Pepstatin A
| Renin Source | Substrate | Inhibition Type | Ki Value (M) |
|---|---|---|---|
| Dog Renin | Homologous substrate | Non-competitive | 7.7 x 10⁻⁷ nih.govresearchgate.net |
| Hog Renin | Rat plasma substrate | Non-competitive | Not specified, but IC50 was 0.455 µg/ml ahajournals.org |
Pepstatin A is a recognized inhibitor of chymosin (also known as rennin), an aspartic protease primarily found in the stomachs of young ruminants. nih.govagscientific.comcarlroth.comsigmaaldrich.com This inhibition is consistent with Pepstatin A's broad activity against acid proteases.
Additionally, Pepstatin A potently inhibits Napsin A, an aspartic protease found in the lung and kidney. nih.govnih.gov The interaction is highly selective, and research has shown that Napsin A binds to Pepstatin A over an exceptionally broad pH range, a property that can be exploited for its specific enrichment from biological samples. nih.gov Synthetic inhibitors based on the Pepstatin A structure have been used to probe the active site of Napsin A, revealing features that distinguish it from other human aspartic proteinases. nih.gov Pharmacological inhibition of Napsin A by Pepstatin A in mouse models has been used to study the processing of surfactant proteins in the lung. biorxiv.org
Modulation of Cathepsin D Activity and Cellular Localization
Renin Inhibition and Kinetic Variations
Viral Aspartic Proteases
Pepstatin A is a potent inhibitor of aspartic proteases, a class of enzymes that includes the protease encoded by the Human Immunodeficiency Virus (HIV). selleckchem.com The HIV protease is critical for the viral life cycle, as it is responsible for the post-translational cleavage of the viral Gag and Gag-Pol polyprotein precursors. pnas.orgpnas.orgnih.gov This processing event generates mature, functional proteins required for the assembly of infectious virions. pnas.orgucsb.edu
The inhibitory action of Pepstatin A on HIV protease confirmed that the viral enzyme belongs to the aspartic-type protease family. pnas.orgpnas.orgnih.gov While it is a known inhibitor, studies have characterized it as a relatively weak inhibitor of the retroviral enzyme compared to other compounds like acetyl-pepstatin. nih.govnih.gov The interaction involves the inhibitor binding to the active site located in a pocket between the two identical subunits of the enzyme, thereby blocking substrate entry and the catalytic activity of the key aspartate residues. ucsb.edu
The primary mechanism by which HIV protease inhibitors disrupt viral maturation is by preventing the cleavage of large precursor proteins. Research has demonstrated that when HIV-infected H9 cells are incubated with Pepstatin A, the intracellular processing of the HIV Gag protein is partially inhibited. pnas.orgnih.gov The Gag polyprotein must be cleaved into several smaller structural proteins (like p24, p17) for the virus to form a mature, infectious core. By blocking the protease's active site, Pepstatin A prevents these specific cleavages, leading to the production of immature and non-infectious virus particles. pnas.org
Inhibition of the HIV protease by Pepstatin A has a direct impact on the virus's ability to propagate. Studies in cell cultures have shown that Pepstatin A can inhibit HIV replication. selleckchem.comnih.gov When HIV-infected H9 cells were treated with Pepstatin A, the amount of HIV core antigen (p24) in the culture medium was significantly reduced, and the activity of reverse transcriptase was either undetectable or at borderline levels. nih.gov This indicates a failure to produce new, functional virus particles. nih.gov
Human Immunodeficiency Virus (HIV) Protease Inhibition
Inhibition of Viral Protein Precursor Processing
Fungal Aspartic Proteases
The fungal pathogen Candida albicans secretes a family of ten aspartic proteases (Saps) that are considered key virulence factors. mdpi.complos.org These enzymes contribute to pathogenicity by degrading host proteins for nutrition, facilitating adherence to host surfaces, and enabling tissue invasion. asm.org Most of these secreted aspartic proteases are sensitive to inhibition by Pepstatin A. oup.com
The addition of Pepstatin A has been shown to block the growth of C. albicans in media where a protein like bovine serum albumin (BSA) is the sole nitrogen source, a condition under which Sap2 is typically expressed to degrade the protein. pnas.orgasm.org Experiments using strains engineered to express individual Sap isoenzymes (Sap1-6 and Sap8) confirmed that Pepstatin A could block the activity of all tested Saps, thereby inhibiting growth. asm.org This broad inhibitory action underscores the role of Pepstatin A as a tool for studying the collective function of these virulence factors during infection. nih.govam-online.org For instance, Pepstatin A has been observed to reduce tissue damage and invasion by C. albicans in in-vitro models of candidiasis. nih.govam-online.org
Table 1: Pepstatin A Sensitivity of Select Candida albicans Secreted Aspartic Proteases (SAPs)
| SAP Isoenzyme | Sensitivity to Pepstatin A | Function / Characteristic | Reference |
|---|---|---|---|
| Sap1-3 | Sensitive | Associated with yeast-to-hypha transition and epithelial damage. | asm.orgnih.gov |
| Sap4-6 | Sensitive | Primarily expressed during hyphal growth, implicated in systemic infections. | asm.orguniprot.org |
| Sap7 | Insensitive | Unique structural features prevent inhibitor access. | plos.orgnih.gov |
| Sap8 | Sensitive | Involved in processing the signaling mucin Msb2. | asm.orgnih.gov |
| Sap9/10 | Suggested to be less sensitive | Cell-wall associated, involved in cell wall remodeling. | plos.org |
While Pepstatin A is a broad-spectrum inhibitor of aspartic proteases, notable exceptions exist within the C. albicans Sap family. plos.org Specifically, Sap7 has been identified as a Pepstatin A-insensitive protease. plos.orgnih.gov This resistance is not due to a lack of the conserved catalytic aspartate residues that define the enzyme class. plos.org
The structural basis for this insensitivity lies in the conformation of the enzyme's active site. plos.orguniprot.org Studies involving alanine (B10760859) substitution mutants of Sap7 revealed that two specific amino acid residues, Methionine-242 (M242) and Threonine-467 (T467), are responsible for the insensitivity. plos.orgnih.gov These residues are located near the entrance to the active site cleft. plos.orgresearchgate.net Their specific positioning and bulkiness appear to physically restrict the access of the Pepstatin A molecule to the catalytic core of the enzyme. plos.orguniprot.org
When these residues were mutated to alanine (M242A and T467A), the entrance to the active site was widened. plos.orgnih.gov This structural alteration restored the sensitivity of the Sap7 mutants to Pepstatin A, confirming that the insensitivity of the wild-type enzyme is a result of steric hindrance. plos.orgresearchgate.net This unique structural feature suggests a possible evolutionary adaptation in C. albicans, potentially as a countermeasure against naturally occurring protease inhibitors. plos.org
Interaction with Aspergillus Proteases
Pepstatin A serves as a powerful tool for the characterization and inhibition of aspartic proteases from various Aspergillus species, which are of significant interest in both industrial and medical contexts. The interaction profiles, including inhibitory constants, vary depending on the specific enzyme and species.
Research has demonstrated that Pepstatin A effectively inhibits an aspergillopepsin A-like endopeptidase isolated from Aspergillus niger. This reversible inhibition was characterized by a Ki value of 0.045 μM. researchgate.netnih.gov Further studies on other A. niger aspartic proteases, such as protease B, have also confirmed their susceptibility to Pepstatin A inhibition. sigmaaldrich.com In cultures of Aspergillus niger NRRL-3, the introduction of a low concentration of Pepstatin A was sufficient to inhibit 80–90% of the total extracellular protease activity, highlighting its efficacy in complex biological systems. researchgate.net When used in combination with the serine protease inhibitor chymostatin, nearly all extracellular protease activity in A. niger cultures could be eliminated. researchgate.net
Similarly, an aspartic protease (ASPA) isolated from Aspergillus awamori showed significant inhibition by Pepstatin A, with approximately 80% of its activity blocked. nih.govnih.gov Kinetic analysis of this interaction revealed an IC50 value of 0.154 μM and a Ki value of 0.072 μM. nih.govnih.govbvsalud.org
In the case of Aspergillus oryzae, an aspartic protease with milk-clotting activity was strongly inhibited by Pepstatin A. At a concentration of 0.1 mM, Pepstatin A caused a substantial 94% inhibition of the enzyme's activity. biorxiv.org The crystal structure of an Aspergillus oryzae aspartic proteinase in complex with Pepstatin has been resolved, providing detailed molecular insights into the interaction. Pepstatin binds to the active site cleft through a network of hydrogen bonds and hydrophobic interactions. nih.gov
Interestingly, not all secreted proteases from Aspergillus species are sensitive to Pepstatin A. A study on the proteolytic secretome of Aspergillus fumigatus found no inhibition of the observed protease activity by Pepstatin A at a concentration of 20 µM, suggesting that under the tested conditions, the predominant secreted enzymes belonged to other protease classes, such as serine proteases. plos.orgasm.org
| Aspergillus Species | Enzyme | Inhibition Data | Notes |
|---|---|---|---|
| Aspergillus niger | Aspergillopepsin A-like endopeptidase | Ki: 0.045 µM | Reversible inhibition. researchgate.netnih.gov |
| Aspergillus niger | Protease B | Inhibited | Forms a 1:1 complex. sigmaaldrich.com |
| Aspergillus niger NRRL-3 | Extracellular Proteases | 80-90% inhibition | In-culture inhibition. researchgate.net |
| Aspergillus awamori | Aspartic Protease (ASPA) | IC50: 0.154 µM; Ki: 0.072 µM | ~80% inhibition of activity. nih.govnih.govbvsalud.org |
| Aspergillus oryzae DRDFS13 | Aspartic Protease | 94% inhibition at 0.1 mM | Inhibition of milk-clotting activity. biorxiv.org |
| Aspergillus fumigatus | Secreted Proteases | No inhibition observed | Tested at 20 µM. plos.org |
Other Enzyme Interactions with Pepstatin A (e.g., Xylanase)
While Pepstatin A is renowned for its high specificity towards aspartic proteases, there are documented instances of its interaction with enzymes outside of this class. A notable example is its inhibition of 1,4-β-D-xylan xylanohydrolase (xylanase) from the bacterium Thermomonospora sp.
This interaction is characterized as a competitive, two-step, slow-tight binding inhibition. nih.gov The kinetic analysis revealed an IC50 value of 3.6 ± 0.5 μM. nih.gov The inhibition process involves an initial rapid equilibrium step to form a reversible enzyme-inhibitor (EI) complex, which then isomerizes to a second, more tightly bound complex (EI*). The dissociation of this final complex occurs at a very slow rate. nih.gov
The inhibition constants for this interaction have been determined as follows:
Ki (for the formation of the initial EI complex): 1.5 ± 0.5 μM nih.gov
Fluorescence spectroscopy studies have shown that the binding of Pepstatin A induces conformational changes in the xylanase, which correspond to the isomerization step from the EI to the EI* complex. nih.gov It is proposed that Pepstatin A binds to the active site of the xylanase, disrupting the native interaction between key catalytic residues, such as histidine and lysine. This interference with the electronic microenvironment and the hydrogen-bonding network within the active site leads to the inactivation of the enzyme. nih.gov
| Parameter | Value | Description |
|---|---|---|
| Inhibition Type | Competitive, Two-Step Slow-Tight Binding | Initial reversible binding followed by isomerization to a tight complex. nih.gov |
| IC50 | 3.6 ± 0.5 µM | Concentration for 50% inhibition. nih.gov |
| Ki | 1.5 ± 0.5 µM | Inhibition constant for the initial enzyme-inhibitor complex (EI). nih.gov |
| Ki | 28.0 ± 1 nM | Overall inhibition constant for the final tight complex (EI). nih.gov |
This interaction with xylanase, an enzyme that is not an aspartic protease, underscores the potential for Pepstatin A to engage with other enzymes, although such interactions are less common and typically occur at higher concentrations than those required for the potent inhibition of its primary targets.
Cellular and Biological Impact of Pepstatin a
Autophagy Regulation and Lysosomal Function
Pepstatin A is a well-established tool for studying autophagy due to its direct impact on lysosomal function. By inhibiting lysosomal proteases, it interferes with the final degradation step of the autophagic process.
Pepstatin A acts as an irreversible inhibitor of aspartic proteases, which are crucial for the breakdown of cellular components within the lysosome. biocrick.com This inhibition directly interferes with autolysosomal digestion, the process where autophagosomes fuse with lysosomes to degrade their contents. rndsystems.com This interference is often studied in combination with E-64d, an inhibitor of cysteine proteases, to achieve a more comprehensive blockade of lysosomal degradation. biocrick.comrndsystems.com The disruption of this digestive process leads to the accumulation of autophagosomes within the cell.
The mechanism of inhibition involves the statyl residue within the Pepstatin A structure, which is thought to mimic the transition state of catalysis by pepsin and other acid proteases. biocrick.com This targeted inhibition makes Pepstatin A a valuable agent for investigating the roles of specific lysosomal enzymes in cellular metabolism and disease. For instance, its ability to block the proteolytic processing of viral gag precursors has been observed in cultured H9 cells infected with HIV. biocrick.com
A key indicator of autophagic activity is the conversion of microtubule-associated protein 1 light chain 3-I (LC3-I) to its lipidated form, LC3-II, which is recruited to autophagosome membranes. researchgate.netmdpi.com Under normal conditions, LC3-II is degraded within the autolysosome. nih.gov Treatment with Pepstatin A, often in conjunction with E-64d, blocks this degradation, leading to an accumulation of LC3-II. researchgate.netoncotarget.com This accumulation is a widely used method to measure autophagic flux, as the difference in LC3-II levels in the presence and absence of lysosomal inhibitors reflects the amount of LC3-II delivered to the lysosome for degradation. researchgate.netoncotarget.com
Interestingly, studies have shown that in some cell lines, such as HeLa cells, starvation can lead to an apparent decrease in LC3-II levels due to rapid lysosomal degradation. researchgate.net The addition of Pepstatin A and E-64d reveals the true rate of autophagosome formation by preventing this turnover. researchgate.net However, the interpretation of LC3-II levels must be approached with caution, as some studies have surprisingly found that inhibitors like Pepstatin A can increase the levels of free GFP fragments from GFP-LC3 fusion proteins, complicating the use of this assay as a sole determinant of autophagic flux. nih.gov
While primarily known for blocking the final stages of autophagy, research has revealed a more complex role for Pepstatin A. Studies have shown that classical lysosome inhibitors, including Pepstatin A (in combination with E-64d), can paradoxically initiate the early stages of autophagy. nih.govnih.gov This dual effect stems from the finding that functional lysosomes are not only required for degradation but also play a role in suppressing autophagy initiation through the mTORC1 signaling pathway. nih.govnih.gov
By inhibiting lysosomal function, Pepstatin A can lead to the downregulation of mTORC1 activity in a Rag-GTPase-dependent manner. nih.govnih.gov The inhibition of mTORC1, a key negative regulator of autophagy, subsequently leads to the activation of upstream autophagy machinery, including the formation of ATG16L1 and ATG12 puncta, which are markers for early autophagosome formation. nih.govnih.gov This suggests a feedback loop where the functional status of the lysosome is communicated to the autophagy initiation machinery. nih.govnih.gov This dual capacity—suppressing degradation while promoting initiation—can lead to significant autophagic stress within the cell. plos.orgtandfonline.com
Modulation of LC3 Turnover in Autophagic Pathways
Programmed Cell Death and Apoptosis Pathways
The disruption of lysosomal function by Pepstatin A can have profound consequences for cell survival, often leading to the induction of programmed cell death, or apoptosis, in various cell types.
Prolonged inhibition of the lysosomal proteolytic pathway by Pepstatin A has been shown to be incompatible with cell survival, leading to apoptosis in certain cancer cell lines. nih.gov Specifically, in human neuroblastoma cell lines, treatment with Pepstatin A, which specifically inhibits cathepsin D, was found to be cytotoxic. nih.gov This cell death was characterized by hallmarks of apoptosis, including chromatin condensation and fragmentation. nih.gov Similarly, in SH-SY5Y neuroblastoma cells, Pepstatin A was shown to inhibit cell death and the induction of apoptosis caused by a prion protein fragment. researchgate.net
The mechanism often involves the activation of the caspase cascade, a family of proteases central to the execution of apoptosis. nih.gov Studies have demonstrated that the cathepsin-mediated and caspase-mediated proteolytic systems are interconnected and cooperate in regulating apoptosis. nih.gov For example, in some systems, the inhibition of caspases can protect cells from the apoptosis induced by cathepsin inhibitors like Pepstatin A. nih.gov This highlights the potential of targeting lysosomal proteases as a therapeutic strategy to induce apoptosis in cancer cells. nih.gov
| Cell Line | Effect of Pepstatin A | Observed Phenotype | Reference |
| Human Neuroblastoma Cells | Cytotoxicity | Chromatin condensation and fragmentation | nih.gov |
| SH-SY5Y Neuroblastoma Cells | Inhibition of cell death | Reduced DNA cleavage | researchgate.net |
| Human Leukemia Cells (e.g., U937) | Induction of apoptosis (by other inhibitors) | Mitochondrial damage, caspase activation | tandfonline.com |
| Human Prostate Cancer Cells (LNCaP, PC-3) | Induction of apoptosis (by other compounds) | Caspase-8 and -3 cleavage, increased Bax | plos.org |
In contrast to inducing apoptosis, Pepstatin A can also delay the progression of cell death in certain contexts. In activated T lymphocytes treated with staurosporine (B1682477) (STS), a known apoptosis inducer, pretreatment with Pepstatin A was found to abolish the early apoptotic phenotype. researchgate.net This included preventing cell shrinkage and chromatin condensation. researchgate.net
Modulation of Host Cell Autophagic/Apoptotic Responses
Pepstatin A, through its inhibition of aspartyl proteases like cathepsin D, plays a significant role in modulating fundamental cellular processes such as autophagy and apoptosis. mdpi.comnih.gov Autophagy is a catabolic survival mechanism cells use to recycle waste material, and disturbances in this process are linked to various pathologies, including viral infections. mdpi.com Research indicates that Pepstatin A can alter the host cell's autophagic machinery. mdpi.com This modulation has been observed to significantly impede the replication of certain viruses, such as the influenza A virus, suggesting that the virus may exploit the autophagic pathway for its own propagation. mdpi.comnih.gov
The influence of Pepstatin A also extends to apoptosis, or programmed cell death. In studies involving triple-negative breast cancer (TNBC) cells, which have high expression of cathepsin D, treatment with Pepstatin A was found to induce both apoptosis and autophagy. nih.gov Furthermore, cell death associated with lysosomal membrane permeabilization (LMP) is characteristically sensitive to cathepsin inhibitors like Pepstatin A. jci.org The release of cathepsins into the cytoplasm following LMP can trigger apoptotic pathways. jci.org Pepstatin A's ability to interfere with these processes is also utilized as a research tool. In studies of SARS-CoV-2, for instance, Pepstatin A is used alongside other inhibitors to investigate how viruses manipulate autophagy, a process that can be dysregulated in the lymphocytes of COVID-19 patients, promoting apoptosis. udl.cat
Cellular Differentiation and Signal Transduction
Effects on Key Signaling Molecules (e.g., IκB, Akt)
In contrast to its definitive impact on the ERK pathway during osteoclast differentiation, Pepstatin A shows a notable lack of effect on other critical signaling molecules. acs.org Studies focusing on the RANKL signaling cascade have demonstrated that the phosphorylation of both the inhibitor of NF-κB (IκB) and the protein kinase B (Akt) shows almost no change in cells treated with Pepstatin A. acs.orgamegroups.orgresearchgate.netnih.govmdpi.com This specificity indicates that Pepstatin A's intervention in osteoclastogenesis is not a result of broad signaling inhibition but rather a targeted disruption of the ERK-NFATc1 axis.
However, in different biological contexts, these pathways are modulated differently. For example, during the interaction of human monocytes with secreted aspartic proteases from the fungus Candida albicans, an activation of Akt and phosphorylation of IκBα is observed. cancerindex.org In these experiments, the use of Pepstatin A demonstrated that the inflammatory response was independent of the protease's enzymatic activity, rather than showing a direct modulatory effect of Pepstatin A on Akt or IκB. cancerindex.org
Impact on EGF Receptor Downregulation and Signaling
Pepstatin A impacts the signaling of the Epidermal Growth Factor Receptor (EGFR) primarily by interfering with its degradation. The process of receptor down-regulation, which terminates signaling, involves the trafficking of activated receptors to lysosomes for destruction by proteases. nih.gov By inhibiting aspartyl proteases like cathepsin D within the lysosome, Pepstatin A can block the final proteolytic degradation of EGFR. acs.orgmdpi.com
This inhibition of degradation effectively stalls receptor downregulation, prolonging the receptor's half-life. acs.org A direct consequence of this is the potential for sustained downstream signaling, as evidenced by prolonged activation of the MAP kinase Erk in the presence of a protease inhibitor conjugate containing pepstatin. acs.org The relationship between cathepsin D and EGFR is complex; in some cancer cells, cathepsin D can form a complex with EGFR and increase its expression, while in neuroblastoma cells, high levels of cathepsin D can conversely counteract EGF-induced growth by downregulating the EGFR/MAPK pathway. mdpi.comamegroups.orgnih.gov The frequent use of Pepstatin A in lysis buffers during the study of EGFR signaling underscores the critical role of the proteases it inhibits in the physiological process of receptor turnover. nih.gov
Host-Pathogen Interactions and Viral Pathogenesis
Pepstatin A has significant effects on the interactions between hosts and various pathogens, including viruses, fungi, and parasites. mdpi.comcancerindex.orgreactome.org Its ability to inhibit viral proteases and modulate host cellular responses makes it a key molecule in virology research. mdpi.comnih.gov
In viral pathogenesis, Pepstatin A has been shown to inhibit the aspartyl protease of the Human Immunodeficiency Virus (HIV), which is essential for viral maturation. nih.govnih.gov Treatment of HIV-infected cells with Pepstatin A leads to a decrease in viral core antigen levels. nih.gov For the influenza A virus, Pepstatin A hinders replication not by acting on a viral enzyme, but by modulating the host's autophagic and apoptotic responses, which the virus otherwise subverts for its own replication. mdpi.comnih.gov
In the context of fungal infections, aspartic proteases are recognized virulence factors that facilitate host invasion and tissue damage. cancerindex.orgreactome.org By inhibiting these enzymes in pathogens like Candida albicans, Pepstatin A has been shown to reduce epithelial damage and invasion. cancerindex.org Similarly, when used against the fungus Paracoccidioides brasiliensis, Pepstatin A treatment enhanced the ability of host macrophages to phagocytose the pathogen and increased their antifungal activity. reactome.org Pepstatin A is also a tool in studying plant-pathogen interactions, where its application can block defense responses that are dependent on host aspartic protease activity.
| Pathogen | Effect of Pepstatin A | Source |
| Influenza A Virus | Hinders replication by modulating host autophagy/apoptosis | mdpi.comnih.gov |
| Human Immunodeficiency Virus (HIV) | Inhibits viral protease, reducing mature virus production | nih.govnih.gov |
| Candida albicans | Inhibits secreted proteases, reducing epithelial invasion/damage | cancerindex.org |
| Paracoccidioides brasiliensis | Enhances macrophage phagocytosis and antifungal activity | reactome.org |
Hindrance of Influenza A Virus Replication
Pepstatin A has been shown to significantly impede the replication of the influenza A virus. ebi.ac.ukglpbio.com This inhibitory action is likely mediated through the modulation of host cell autophagic and apoptotic responses. nih.gov Research on the influenza A/Puerto Rico/8/34 H1N1 virus has demonstrated that Pepstatin A, an inhibitor of the lysosomal protease cathepsin D, hinders viral production. nih.gov This suggests that the virus may exploit the host's autophagic machinery for its own replication, a process that is disrupted by Pepstatin A. ebi.ac.uknih.gov The findings highlight the potential of targeting cellular factors involved in autophagy as a novel antiviral strategy. ebi.ac.uknih.gov
Effects on Trypanosoma cruzi Proliferation
Pepstatin A demonstrates a notable inhibitory effect on the proliferation of Trypanosoma cruzi, the parasite responsible for Chagas' disease. ebi.ac.uknih.gov The compound arrests the growth of the epimastigote stage of the parasite in a manner that is dependent on both the dose and the duration of exposure. ebi.ac.uk For the Dm28c clone (TcI lineage), the half-maximal inhibitory concentration (IC50) was determined to be 36.2 μM after 96 hours of treatment. ebi.ac.uk
Treatment with Pepstatin A induces significant morphological changes in the parasites, including a reduction in size by approximately 25%, a rounding of the cell shape, and detachment of the flagellum. ebi.ac.uk It is important to note that this results in a trypanostatic effect, meaning it inhibits parasite growth without causing cell lysis. ebi.ac.uk The inhibitory action of Pepstatin A extends to various strains of T. cruzi, with growth inhibition observed in Y (TcII), CL Brener (TcII), 4167 (Z3), and 3663 (Z3) strains at a concentration of 36.2 μM. ebi.ac.uk The underlying mechanism is believed to be the inhibition of an intracellular aspartic protease, as evidenced by the compound's ability to block the hydrolysis of a cathepsin D fluorogenic substrate by T. cruzi epimastigote extracts. ebi.ac.uk
Modulation of Immune Responses (e.g., CD4 cells, IL-2, IFN-γ)
The influence of Pepstatin A on the immune system involves the modulation of key cellular players and signaling molecules. T-helper 1 (Th1) type CD4+ T cells are crucial for cellular immunity and are characterized by their production of interleukin-2 (B1167480) (IL-2) and interferon-gamma (IFN-γ). oup.commdpi.com The activation of these cells is a critical step in mounting an effective immune response. oup.com IL-2, in particular, plays a dual role in both promoting T-cell proliferation and activation-induced cell death, thereby regulating the magnitude of the immune response. embopress.org It is also essential for the maintenance of regulatory T cells, which are vital for immune tolerance. embopress.org IFN-γ, another key Th1 cytokine, supports cellular immunity and can influence the type of antibody response generated. oup.commdpi.com Studies have shown that in certain contexts, such as in people living with HIV undergoing vaccination, a durable immune response is associated with IL-2-mediated CD4+ T-cell activation, which appears to compensate for lower CD4+ T-cell counts. medrxiv.org
Implications in SARS-CoV-2 Replication and Autophagy Remodeling
While direct studies on Pepstatin A's effect on SARS-CoV-2 are limited, its known role as an autophagy inhibitor has implications for coronaviruses. Some research indicates that SARS-CoV-2 can induce the formation of autophagosomes. nih.gov The combination of E64d and Pepstatin A, which blocks the final stages of autophagy, leads to an accumulation of autophagic proteins like p62 and LC3-II in infected cells. nih.gov This suggests that the virus may manipulate the autophagy process for its own benefit. Several SARS-CoV-2 proteins, including ORF3a, have been implicated in modulating autophagy by interfering with the fusion of autophagosomes with lysosomes. researchgate.netmdpi.com Given that autophagy is a fundamental cellular process that viruses can hijack for replication, the inhibitory effect of Pepstatin A on this pathway could be a potential area for further investigation in the context of SARS-CoV-2 infection. nih.govdiva-portal.org
Other Biological Roles and Cellular Processes
Beyond its impact on infectious agents and the immune system, Pepstatin A is involved in other significant biological and cellular events.
Inhibition of Leukokinin Formation and Ascites Fluid Accumulation
Pepstatin A has been identified as an inhibitor of leukokinin formation, which in turn helps to reduce the accumulation of ascites fluid, particularly in the context of certain cancers. nih.govnih.gov Leukokinins are peptides with potent permeability-increasing properties, and their formation is catalyzed by cathepsin D-like enzymes found in invading cells and ascitic fluid. nih.govnih.gov By inhibiting these enzymes, Pepstatin A effectively retards the generation of leukokinins. nih.gov This mechanism has been shown to significantly slow the accumulation of ascites fluid in murine models of mastocytoma and L1210 tumors without affecting the cancer cell count itself. nih.gov This suggests a therapeutic potential for Pepstatin A in managing malignant ascites by targeting the chemical mediators of fluid accumulation. nih.govniph.go.jp
Diminished High Glucose-Induced Cardiomyocyte Death
Pepstatin A has demonstrated a protective effect against cardiomyocyte death induced by high glucose levels. nih.govnih.gov High glucose can lead to lysosomal membrane permeabilization in cardiomyocytes, causing the release of enzymes like cathepsin D into the cytoplasm and subsequent cell death. nih.govresearchgate.net Studies have shown that inhibiting the activity of cathepsin D with Pepstatin A markedly reduces this high glucose-induced cardiomyocyte death. nih.govnih.govcellsignal.com This protective effect underscores the role of lysosomal dysfunction and cathepsin D in the cardiotoxicity associated with hyperglycemia. nih.govfrontiersin.org
Suppression of Cancer Cell Proliferation, Invasion, and Migration
Pepstatin A, a potent inhibitor of aspartic proteases, has demonstrated significant effects on the progression of cancer by impeding key cellular processes such as proliferation, invasion, and migration. Its primary mechanism of action in this context is the inhibition of cathepsin D, a lysosomal aspartyl protease that is frequently overexpressed in various cancer cells, including triple-negative breast cancer (TNBC). cellsignal.com The dysregulation and overexpression of cathepsin D are linked to malignant transformation and the breakdown of the extracellular matrix (ECM), which is a critical step in tumor invasion and metastasis. cellsignal.comresearchgate.net
Research has shown that in TNBC cells, which are characterized by high expression levels of cathepsin D, treatment with Pepstatin A leads to a reduction in cell proliferation, invasion, and migration. cellsignal.com The inhibition of cathepsin D by Pepstatin A can disrupt the proteolytic cascade that cancer cells utilize to remodel their microenvironment and facilitate movement. researchgate.net Cathepsin D, when released into the tumor microenvironment, can digest components of the ECM, thereby creating pathways for cancer cells to invade surrounding tissues and metastasize to distant sites. researchgate.net By blocking this activity, Pepstatin A helps to maintain the integrity of the ECM and suppress the invasive phenotype of cancer cells.
Furthermore, studies have indicated that the growth of MDA-MB-231 breast cancer cells was not significantly altered by Pepstatin A at different pH levels, suggesting its primary anti-cancer effects are targeted towards invasion and migration rather than direct cytotoxicity in all contexts. spandidos-publications.com The compound's ability to inhibit the formation of leukokinins, which are peptides that increase vascular permeability, may also contribute to its anti-metastatic effects by reducing fluid accumulation and the dissemination of tumor cells. nih.gov In murine models, Pepstatin A was shown to retard ascitic fluid accumulation in tumors without affecting the cancer cell count, pointing towards a mechanism that involves inhibiting mediators of permeability rather than direct cell killing. nih.gov
The role of Pepstatin A extends to modulating signaling pathways involved in cell differentiation and proliferation. For instance, it has been observed to suppress the differentiation of osteoclasts, cells involved in bone resorption which can be relevant in bone metastasis, by inhibiting ERK signaling and the expression of the transcription factor NFATc1. cellsignal.comwikipedia.org This effect appears to be independent of its cathepsin D inhibitory activity at certain concentrations, suggesting a broader pharmacological profile. wikipedia.org
Table 1: Research Findings on Pepstatin A's Impact on Cancer Cells
| Cancer Model | Key Finding | Mechanism of Action | Reference |
|---|---|---|---|
| Triple-Negative Breast Cancer (TNBC) Cells | Reduced proliferation, invasion, and migration. | Inhibition of overexpressed Cathepsin D. | cellsignal.com |
| Breast Cancer (General) | Released Cathepsin D digests extracellular matrix to promote metastasis and invasion. | Inhibition of Cathepsin D's proteolytic activity. | researchgate.net |
| Murine Mastocytoma & L1210 Tumor | Retarded accumulation of ascitic fluid. | Inhibition of leukokinin-forming enzymes (Cathepsin D-like). | nih.gov |
| Osteoclast Cells | Suppressed differentiation into mononuclear osteoclasts. | Blockade of ERK signaling and inhibition of NFATc1 expression. | cellsignal.comwikipedia.org |
| MDA-MB-231 Breast Cancer Cells | Did not alter cell growth at pH 6.6 or 7.4. | Suggests primary effect is on invasion/migration, not proliferation in this model. | spandidos-publications.com |
Role in Protein Degradation during Biological Sample Preparation
Pepstatin A is an indispensable tool in biochemistry and molecular biology, where it plays a critical role in preserving the integrity of proteins during experimental procedures. When cells and tissues are lysed to extract proteins for analysis (e.g., for Western Blotting or immunoprecipitation), endogenous proteases are released from cellular compartments like lysosomes. bitesizebio.com These proteases can rapidly degrade the target proteins, leading to inaccurate experimental results. Pepstatin A is specifically used to inhibit a class of these enzymes known as aspartic proteases. tocris.com
As an irreversible inhibitor, Pepstatin A is a standard component of "protease inhibitor cocktails," which are mixtures of different inhibitors designed to block a wide range of proteases. bitesizebio.com These cocktails are routinely added to lysis buffers, such as the commonly used Radioimmunoprecipitation assay (RIPA) buffer or NP-40 buffer, immediately before cell disruption. abcam.comptglab.com The inclusion of Pepstatin A ensures that aspartic proteases, like cathepsin D, are inactivated the moment they are released into the cell lysate. sigmaaldrich.com
The efficacy of Pepstatin A in preventing proteolysis is well-documented. For instance, in assays designed to measure cathepsin D activity in biological samples, the specific activity of the enzyme is determined by comparing the reaction with and without the addition of Pepstatin A. The activity that is inhibited by Pepstatin A is considered to be the cathepsin D activity. sigmaaldrich.com This highlights its specificity and potency as an inhibitor in a complex mixture of proteins and enzymes.
The use of Pepstatin A is crucial for obtaining reliable and reproducible data in studies involving protein analysis. ptglab.com By preventing the artificial degradation of proteins of interest, researchers can be more confident that the protein levels and states they observe reflect the true biological condition rather than an artifact of the sample preparation process. It is commonly used alongside other protease inhibitors like leupeptin (B1674832) (a serine and cysteine protease inhibitor) and PMSF (a serine protease inhibitor) to provide broad-spectrum protection. ptglab.comnih.gov
Table 2: Use of Pepstatin A in Biological Sample Preparation
| Application | Buffer/Context | Function of Pepstatin A | Common Co-inhibitors | Reference |
|---|---|---|---|---|
| Protein Extraction | Lysis Buffers (e.g., RIPA, NP-40) | Inhibits aspartic proteases released during cell lysis to prevent protein degradation. | Leupeptin, Aprotinin (B3435010), PMSF, EDTA | abcam.comptglab.comresearchgate.net |
| Western Blotting | Cell Lysates | Preserves protein integrity for accurate detection and quantification. | Protease Inhibitor Cocktails (AEBSF, Aprotinin, Leupeptin, E-64, etc.) | bitesizebio.com |
| Immunoprecipitation | Lysis Buffers | Prevents degradation of the target protein and interacting partners. | Aprotinin, Leupeptin | researchgate.net |
| Enzyme Activity Assays | Cathepsin D Assay | Serves as a specific inhibitor to differentiate Cathepsin D activity from other protease activities. | Not applicable (used as a control) | sigmaaldrich.com |
Advanced Research Methodologies and Applications Utilizing Pepstatin a
Structural Biology Techniques
The static and dynamic structural consequences of Pepstatin A binding to aspartic proteases are explored through a variety of high-resolution and spectroscopic methods.
X-ray crystallography has been instrumental in providing atomic-level insights into the binding mode of Pepstatin A within the active site of aspartic proteases. Co-crystallization of Pepstatin A with enzymes such as endothiapepsin and human pepsin has revealed a conserved binding mechanism. portlandpress.comrcsb.org The three-dimensional structures of these complexes show that Pepstatin A typically adopts an extended conformation. portlandpress.comrcsb.org A key interaction involves the hydroxyl group of the central statine (B554654) residue in Pepstatin A, which displaces a water molecule that is hydrogen-bonded to the two catalytic aspartate residues (e.g., Asp32 and Asp215 in endothiapepsin) in the native enzyme. portlandpress.comnih.gov This direct interaction with the catalytic dyad is a cornerstone of its potent inhibitory activity.
Upon binding, the enzyme often undergoes a conformational change to more tightly enclose the inhibitor. rcsb.org For instance, in the complex with endothiapepsin, the binding of Pepstatin A leads to the displacement of numerous solvent molecules from the active site. portlandpress.comnih.gov The detailed hydrogen bonding networks and conformational adaptations observed in these crystal structures provide a precise map of the enzyme-inhibitor interactions. rcsb.org
Table 1: Crystallographic Data for Pepstatin A-Enzyme Complexes
| Enzyme | PDB ID | Resolution (Å) | R-factor | Key Findings | Reference |
| Human Pepsin | 1PSO | 2.00 | 0.185 | Enzyme undergoes conformational change to enclose the inhibitor. rcsb.org | rcsb.org |
| Endothiapepsin | - | 2.0 | 0.16 | Hydroxy group of statine displaces a key water molecule. portlandpress.comnih.gov | portlandpress.comnih.gov |
This table is interactive. Click on the PDB ID for more details where available.
In cases where experimental structures of a specific aspartic protease are unavailable, homology modeling serves as a powerful predictive tool. By using the crystal structure of a related enzyme in complex with Pepstatin A as a template, researchers can generate reliable three-dimensional models of the target protease. researchgate.netyuntsg.comnih.gov For example, a model of Schistosoma japonicum cathepsin D (SjCD) was created using the human cathepsin D-pepstatin complex as a template to understand the binding of statin-based inhibitors. nih.gov
These models are crucial for interpreting structure-activity relationships (SAR) and for the rational design of novel, more specific inhibitors. nih.gov Homology models, often combined with predictions of secondary structure, have been used to analyze the binding of Pepstatin A and its analogues, revealing potential steric hindrances or favorable interactions within the active site cleft that can explain differences in inhibitor potency. nih.govtandfonline.com For instance, modeling was used to investigate the reduced affinity of Pepstatin A for human pepsin 5 (gastricsin) by comparing its active site to other pepsins. tandfonline.com Similarly, homology modeling of the human retroviral-like aspartic protease 1 (ASPRV1) helped in the interpretation of its substrate specificity and inhibitor interactions. yuntsg.com
Furthermore, MD simulations are employed to calculate interaction energies and to explore different potential binding modes. nih.gov For example, studies on the xenotropic murine leukemia virus-related virus (XMRV) protease revealed that Pepstatin A could bind in an unusual mode involving two inhibitor molecules, a finding supported by interaction energy calculations. nih.gov Ab initio MD calculations have also been used to investigate the protonation state of the catalytic aspartic acid dyad in the HIV-1 protease when complexed with Pepstatin A, providing insights into the fundamental catalytic mechanism. acs.org
Fluorescence spectroscopy, which is sensitive to the local environment of aromatic amino acid residues like tryptophan, can detect subtle conformational changes in the tertiary structure of the enzyme. nih.gov Studies on pepsin have shown that while Pepstatin A binding does not alter the near-UV CD spectrum, which is indicative of the tertiary structure, it does affect the protein's fluorescence properties, reflecting changes in the microenvironment of tryptophan residues upon inhibitor binding. researchgate.netresearchgate.net These spectroscopic techniques have also been crucial in characterizing the stability of the enzyme-inhibitor complex under different conditions, such as varying pH. researchgate.net
Molecular Dynamics Simulations to Elucidate Interaction Mechanisms
Enzyme Kinetics and Thermodynamic Characterization
Quantifying the potency and binding energetics of Pepstatin A is fundamental to understanding its mechanism of action and for its use as a reference inhibitor.
The inhibitory potency of Pepstatin A is typically quantified by determining its inhibition constant (K_i_) or its half-maximal inhibitory concentration (IC50). These values are measured through enzyme kinetic assays, often using synthetic oligopeptide or protein substrates. yuntsg.comhuji.ac.il Pepstatin A is a potent, reversible, and tight-binding inhibitor of many aspartic proteases, with K_i_ values often in the nanomolar to sub-nanomolar range. researchgate.netresearchgate.net For example, the K_i_ value for the inhibition of an aspartic protease from Aspergillus niger was determined to be 0.045 µM. researchgate.net
Thermodynamic parameters provide deeper insight into the driving forces of the binding interaction. The association constant (K_a_) and the Gibbs free energy of binding (ΔG°) can be determined from kinetic or spectroscopic data. For one aspartic protease, the association constant for Pepstatin A was found to be 2.5 x 10^5 M⁻¹, corresponding to a ΔG° of -8.3 kcal/mol, indicating a strong and spontaneous binding process. researchgate.netnih.gov These quantitative data are essential for comparing the affinity of Pepstatin A across different enzymes and for the development of new therapeutic agents targeting these proteases. nih.gov
Table 2: Inhibition and Binding Constants for Pepstatin A with Various Proteases
| Enzyme | K_i (µM) | IC50 (µM) | Association Constant (K_a_) (M⁻¹) | Reference |
| Aspartic Protease (Aspergillus niger) | 0.045 | - | 2.5 x 10⁵ | researchgate.net |
| Human Pepsin 1 | 0.00315 | - | - | tandfonline.com |
| Human Pepsin 3 | 0.00244 | - | - | tandfonline.com |
| Human Pepsin 5 (Gastricsin) | 0.353 | - | - | tandfonline.com |
| XMRV Protease | Weak inhibitor | 28 | - | nih.gov |
| HIV-1 Protease | - | - | - | nih.gov |
This table is interactive and provides a summary of reported kinetic data.
Kinetic Analyses of Enzyme-Inhibitor Complex Formation and Dissociation
The interaction between Pepstatin A and aspartic proteases is a subject of detailed kinetic study, often revealing complex inhibition mechanisms. For many aspartic proteases, Pepstatin A acts as a slow, tight-binding inhibitor. This type of inhibition is characterized by a time-dependent increase in the degree of inhibition, which deviates from the rapid equilibrium assumed in classic Michaelis-Menten kinetics.
The inhibition process can often be described by a two-step mechanism. nih.govresearchgate.net Initially, a rapid, reversible enzyme-inhibitor complex (EI) is formed. nih.govresearchgate.net This is followed by a slower isomerization of this complex into a more stable, tightly bound complex (EI*). nih.govresearchgate.net The dissociation of this second complex is typically very slow. nih.govresearchgate.net
Table 1: Kinetic Parameters of Pepstatin A Inhibition
| Enzyme Source | Inhibition Mechanism | Ki | Ki* | Reference |
|---|---|---|---|---|
| Thermomonospora sp. xylanase | Two-step slow tight binding | 1.5 ± 0.5 µM | 28.0 ± 1 nM | nih.govresearchgate.net |
| Vigna radiata aspartic protease | Tight binding | 0.87 µM | 0.727 µM | nih.gov |
| Aspergillus niger aspergillopepsin A-like enzyme | Reversible | 0.045 µM | Not Reported | researchgate.net |
| Hog renin | Noncompetitive | Not Reported | Not Reported | ahajournals.org |
These kinetic studies provide fundamental insights into the mechanism of action of Pepstatin A and the conformational changes that occur upon binding to its target enzymes. nih.gov
Thermodynamic Studies of Enzyme Stability and Inactivation in the Presence of Pepstatin A
Thermodynamic analyses are crucial for understanding how Pepstatin A affects the stability of aspartic proteases and their resistance to inactivation, particularly by heat. The binding of Pepstatin A to an aspartic protease can significantly enhance the enzyme's thermal stability. researchgate.netnih.gov This stabilization is a result of the favorable energetic interactions between the inhibitor and the enzyme's active site, which help to maintain the protein's native conformation even at elevated temperatures. nih.gov
Studies on an aspartic protease from a microbial source have shown that the presence of Pepstatin A dramatically increases the thermodynamic parameters of thermal inactivation. researchgate.netnih.gov For example, the enthalpy (ΔH°) of thermal inactivation increased from 81.2 kcal mol-1 in the absence of the inhibitor to 148.5 kcal mol-1 in its presence. researchgate.netnih.gov Concurrently, the entropy (ΔS°) of thermal inactivation rose from 179 cal mol-1 K-1 to 359 cal mol-1 K-1. nih.gov This substantial increase in enthalpy and entropy indicates that a greater amount of energy is required to unfold and inactivate the enzyme when Pepstatin A is bound. nih.gov
The increased stability is also reflected in a significant shift in the midpoint of thermal inactivation (Tm). In one study, Pepstatin A shifted the Tm of an aspartic protease from 58°C to 77°C. researchgate.netnih.gov The thermodynamics of the binding interaction itself have also been characterized. The association constant (Ka) for Pepstatin A with this particular aspartic protease was found to be 2.5 ± 0.3 × 105 M-1, with a corresponding Gibbs free energy change (ΔG°) of -8.3 kcal mol-1. researchgate.netnih.gov These values indicate a strong, spontaneous binding interaction.
Molecular dynamics simulations have further elucidated the stabilizing effect of Pepstatin A, showing that it helps to stabilize the backbone conformation and side chain interactions within the enzyme. researchgate.netnih.gov
Table 2: Thermodynamic Parameters of Aspartic Protease Inactivation in the Presence of Pepstatin A
| Parameter | Without Pepstatin A | With Pepstatin A | Reference |
|---|---|---|---|
| Enthalpy of Inactivation (ΔH°) | 81.2 kcal mol-1 | 148.5 kcal mol-1 | researchgate.netnih.gov |
| Entropy of Inactivation (ΔS°) | 179 cal mol-1 K-1 | 359 cal mol-1 K-1 | nih.gov |
| Midpoint of Thermal Inactivation (Tm) | 58°C | 77°C | researchgate.netnih.gov |
| Association Constant (Ka) | Not Applicable | 2.5 ± 0.3 × 105 M-1 | researchgate.netnih.gov |
| Gibbs Free Energy (ΔG°) | Not Applicable | -8.3 kcal mol-1 | researchgate.netnih.gov |
Understanding the thermodynamics of enzyme stabilization by Pepstatin A is not only of fundamental scientific interest but also has practical implications for the use of these enzymes in various biotechnological applications where thermal stability is a desirable trait. researchgate.net
Biochemical and Cellular Assay Applications
Pepstatin A's specific inhibitory action makes it an invaluable reagent in a wide array of biochemical and cellular assays designed to study aspartic proteases.
Pepstatin A is frequently used as a control and a tool in protease activity assays to confirm the involvement of aspartic proteases. researchgate.net These assays often employ synthetic substrates that release a fluorescent or colored product upon cleavage by the protease. taylorandfrancis.comnih.govwindows.net
In fluorometric assays , a substrate is used that, when cleaved, releases a fluorophore, leading to an increase in fluorescence intensity. taylorandfrancis.comwindows.net The rate of this increase is proportional to the protease activity. Pepstatin A is used to inhibit this activity, thereby confirming that the observed fluorescence is due to an aspartic protease. taylorandfrancis.com For example, in a fluorometric assay for HIV-1 protease, Pepstatin A was used as a known inhibitor to validate the assay, yielding an IC50 value of 1.6 µM. Similarly, fluorescently labeled Pepstatin A itself can be used as a probe. nih.gov For instance, a dansyl-pepstatin conjugate exhibits increased fluorescence upon binding to active pepsin, chymosin, and cathepsin D, allowing for the quantification of these active enzymes. nih.gov
Spectrophotometric assays work on a similar principle, but the cleavage of the substrate results in a product that absorbs light at a specific wavelength. researchgate.netjabonline.in The increase in absorbance over time is a measure of protease activity. As with fluorometric assays, Pepstatin A is used to inhibit the reaction and verify the identity of the protease class. researchgate.net For instance, the activity of aspartic proteases from the coffee berry borer was confirmed by its strong inhibition with Pepstatin A in a spectrophotometric assay using hemoglobin as a substrate. researchgate.net
To visualize protease activity and localization within living cells, Pepstatin A can be conjugated to a fluorescent dye, such as BODIPY FL. ulab360.comresearchgate.net These fluorescent probes are cell-permeable and bind specifically to active aspartic proteases, allowing for their real-time tracking using fluorescence microscopy or flow cytometry. nih.gov
Live cell imaging with fluorescently labeled Pepstatin A enables researchers to observe the dynamic changes in protease activity and their subcellular localization in response to various stimuli or during different cellular processes. For example, BODIPY FL-pepstatin A has been used to study the distribution and trafficking of cathepsin D in live cells. ulab360.comresearchgate.net These studies have shown that the probe enters cells through an endocytic pathway and accumulates in lysosomes, where it co-localizes with cathepsin D. ulab360.comresearchgate.net The fluorescence intensity of the probe can be used as an indicator of cathepsin D activity. researchgate.net This technique is a powerful tool for understanding the role of aspartic proteases in both normal physiology and disease states. nih.gov
Pepstatin A plays a crucial role in high-throughput screening (HTS) campaigns aimed at discovering new inhibitors of aspartic proteases, which are important drug targets for various diseases. nih.govcambridgemedchemconsulting.comnih.gov In these screens, Pepstatin A is typically used as a positive control inhibitor to validate the assay and to provide a benchmark for the potency of newly identified compounds. medchemexpress.com
HTS assays for aspartic protease inhibitors are often based on fluorometric or other reporter-based methods that provide a robust and easily quantifiable signal. nih.gov For instance, a fluorescently labeled Pepstatin A conjugate can be used in HTS assays where the displacement of the fluorescent probe by a potential inhibitor results in a change in the fluorescent signal. This allows for the rapid screening of large compound libraries to identify potential drug candidates. An E. coli-based model system has also been developed for HTS of HIV protease inhibitors, where Pepstatin A was used to validate the system's ability to detect inhibitory activity. nih.gov
During the extraction of proteins from cells and tissues for research purposes, endogenous proteases are released, which can lead to the degradation of the proteins of interest. thermofisher.comabcam.cn To prevent this, protease inhibitor cocktails, which are mixtures of several different protease inhibitors, are routinely added to the extraction buffers. thermofisher.comabcam.cn
Pepstatin A is a key component of most commercially available and laboratory-prepared protease inhibitor cocktails. thermofisher.comsigmaaldrich.comgeneseesci.comnih.gov Its inclusion ensures the specific inhibition of aspartic proteases, while other inhibitors in the cocktail target other classes of proteases such as serine, cysteine, and metalloproteases. abcam.cnsigmaaldrich.comgeneseesci.com For example, a common protease inhibitor cocktail for mammalian cell extracts contains AEBSF (for serine proteases), aprotinin (B3435010) (for serine proteases), bestatin (B1682670) (for aminopeptidases), E-64 (for cysteine proteases), leupeptin (B1674832) (for serine and cysteine proteases), and Pepstatin A (for aspartic proteases). sigmaaldrich.comnih.gov The use of these cocktails is essential for preserving the integrity of protein samples, which is critical for obtaining reliable and reproducible results in downstream applications such as Western blotting, immunoprecipitation, and mass spectrometry. thermofisher.com
Pepstatin A Pull-Down Assays for Protein Detection
Pepstatin A pull-down assays are a valuable in vitro technique used to isolate and identify aspartic proteases from complex protein mixtures, such as cell lysates. medchemexpress.comthermofisher.com This method leverages the high affinity and specificity of Pepstatin A for the active site of these enzymes. The general principle involves using a "bait" protein, which is a tagged version of Pepstatin A, to capture "prey" proteins—in this case, aspartic proteases. medchemexpress.comthermofisher.com
The process begins with the immobilization of Pepstatin A onto a solid support, typically agarose (B213101) beads. This creates an affinity matrix. A protein sample, such as a cell lysate, is then incubated with these Pepstatin A-conjugated beads. Aspartic proteases in the lysate that recognize and bind to Pepstatin A will be captured by the matrix. After an incubation period, the beads are washed to remove non-specifically bound proteins. Finally, the bound proteins are eluted from the beads, often by changing the pH or using a competitive inhibitor. The eluted proteins can then be identified and analyzed using techniques like SDS-PAGE and Western blotting. medchemexpress.comsandiego.edusigmaaldrich.com
A notable application of this technique is the specific enrichment of napsin A, an intracellular aspartic protease and a biomarker for lung adenocarcinoma. nih.gov Researchers have developed a protocol that utilizes the broad pH range over which napsin A binds to Pepstatin A to achieve highly selective isolation of this enzyme from clinical samples. This allows for detailed analysis of the protein's post-translational modifications, which is not possible with standard immunohistochemical methods. nih.gov
Development and Utilization of Pepstatin A Conjugates and Derivatives
While Pepstatin A is a potent inhibitor, its utility in cellular and in vivo studies is hampered by its poor water solubility and limited ability to cross cell membranes. To overcome these limitations, researchers have developed various conjugates and derivatives of Pepstatin A.
Fluorescently Labeled Pepstatin A for Visualization and Quantification (e.g., BODIPY FL-Pepstatin A)
To visualize and quantify the activity of aspartic proteases within living cells, fluorescently labeled versions of Pepstatin A have been synthesized. A prominent example is BODIPY FL-Pepstatin A, a green-fluorescent probe. fishersci.no This conjugate allows for the real-time tracking of proteases like cathepsin D in live cells using fluorescence microscopy and flow cytometry.
BODIPY FL-Pepstatin A binds to the active site of aspartic proteases, such as cathepsins, under acidic conditions (around pH 4.5), which are characteristic of lysosomes. rupress.org This property makes it an excellent tool for studying enzyme localization and activity within specific cellular compartments. For instance, it has been used to demonstrate diminished catalytically active Cathepsin D in cells lacking soluble adenylyl cyclase (sAC), which results in impaired lysosomal acidification. rupress.org The fluorescence intensity and the number of fluorescent puncta can be quantified to provide a measure of active protease levels. rupress.org
Studies have shown that BODIPY FL-Pepstatin A effectively inhibits its target enzymes, with an IC50 for human cathepsin D reported to be around 10 nM, comparable to unlabeled Pepstatin A. nih.gov This fluorescent probe has been instrumental in various applications, including:
Protease Activity Assays: Visualizing and quantifying protease activity in real-time.
Live Cell Imaging: Tracking dynamic changes in protease behavior in response to stimuli.
Enzyme Localization Studies: Pinpointing the subcellular location of proteases.
High-Throughput Screening: Identifying potential inhibitors of aspartic proteases.
| Probe | Fluorophore | Excitation (nm) | Emission (nm) | Application |
| BODIPY FL-Pepstatin A | BODIPY FL | 553 | 575 | Visualization and quantification of active cathepsin D in live cells. |
Strategies for Enhancing Solubility and Cellular Uptake (e.g., Mannose Conjugates, Cystatin-Pepstatin Inhibitors)
A significant challenge in using Pepstatin A for in vivo studies is its poor solubility in aqueous solutions. ebi.ac.uknih.gov To address this, scientists have developed strategies to enhance its solubility and facilitate its delivery into cells.
One successful approach involves conjugating Pepstatin A to mannose. ebi.ac.uknih.gov Antigen-presenting cells, such as dendritic cells and macrophages, have mannose receptors on their surface that mediate the uptake of mannosylated molecules. researchgate.netnih.gov By attaching mannose to Pepstatin A, researchers have created conjugates that are more water-soluble and can be specifically targeted to these immune cells. ebi.ac.uknih.gov These mannose-pepstatin conjugates have been shown to effectively inhibit antigen processing by enzymes like cathepsin E within dendritic cells. nih.gov To further improve the release of Pepstatin A inside the cell, some conjugates incorporate a cleavable disulfide linkage, which is reduced in the endosomal environment. researchgate.net
Another innovative strategy is the creation of a cystatin-pepstatin inhibitor (CPI). acs.org This bifunctional molecule combines cystatin C, a potent inhibitor of papain-like cysteine proteases (PLCPs) and asparaginyl endopeptidases (AEPs), with Pepstatin A. acs.org The resulting conjugate is highly soluble and capable of inhibiting all three major protease families found in endosomes and lysosomes. acs.org This broad-spectrum inhibitor can be taken up by cells to modulate protease activity and influence biological responses. acs.org
| Conjugate/Derivative | Modification | Purpose | Key Finding |
| Mannose-Pepstatin Conjugates | Covalent attachment of mannose | Enhance solubility and target antigen-presenting cells | Improved uptake by dendritic cells and inhibition of antigen processing. nih.gov |
| Cystatin-Pepstatin Inhibitor (CPI) | Conjugation of Pepstatin A to cystatin C | Create a highly soluble, broad-spectrum protease inhibitor | Capable of inhibiting PLCPs, AEPs, and aspartic proteases within cells. acs.org |
Exploration of Modified Pepstatin A Analogues and Homologues
Research has also focused on synthesizing and evaluating modified analogues and homologues of Pepstatin A to improve its inhibitory potency and selectivity for specific aspartic proteases. The core structure of Pepstatin A contains the unusual amino acid statine, which is crucial for its inhibitory activity. researchgate.net
Scientists have created various derivatives by modifying different positions of the Pepstatin A peptide chain. For example, analogues have been designed to target the secreted aspartic proteinases (Saps) of Candida albicans, which are considered promising drug targets. biocrick.com By modifying the P2, P3, or P2' positions of the Pepstatin A structure, novel inhibitors with high potency against specific Sap isoenzymes have been developed. biocrick.com
Furthermore, the exploration of truncated analogues has revealed that even smaller peptide fragments containing the essential statine residue can retain significant inhibitory activity. researchgate.net For instance, N-acetyl-valyl-statine and N-acetyl-alanyl-statine are potent competitive inhibitors of pepsin. researchgate.net Other research has focused on creating analogues to inhibit the HIV-1 protease, where replacing the scissile dipeptide bond in a substrate with a statine analogue resulted in a potent inhibitor. pnas.org
Research Model Systems Employing Pepstatin A
In Vitro Cell Culture Models for Mechanistic Studies
In vitro cell culture models are indispensable tools for investigating the specific molecular mechanisms through which Pepstatin A exerts its effects. These systems allow for controlled experiments to dissect cellular pathways and the roles of specific proteases.
For example, murine macrophage cultures have been used to study the pathogenesis of AA amyloidosis. In this model, the addition of Pepstatin A to the culture medium resulted in increased amyloid deposition, suggesting that the impaired catabolism of Serum Amyloid A (SAA) by aspartic proteases like cathepsin D plays a role in the disease process. nih.gov
In the context of cancer research, cell lines are frequently used. For instance, the human epithelial intestinal cell line Caco-2 has been employed to study the induction of P-glycoprotein (P-gp) and its protective effects against cytotoxicity. mdpi.com
Pepstatin A is also a standard component in lysis buffers for protein extraction from cultured cells to prevent the degradation of proteins of interest by aspartic proteases during experimental procedures. atsjournals.orgrupress.org It is often used in combination with other protease inhibitors to create a comprehensive inhibitor cocktail. atsjournals.orgrupress.org
Furthermore, cell culture systems have been fundamental in evaluating the efficacy of Pepstatin A derivatives. For example, the ability of BODIPY FL-Pepstatin A to track cathepsin D has been validated in various cell lines, demonstrating its transport to lysosomes via the endocytic pathway. fishersci.no Similarly, the uptake and intracellular activity of mannose-conjugated Pepstatin A and cystatin-pepstatin inhibitors have been confirmed using cell culture models. nih.govacs.org
| Cell Model | Research Area | Application of Pepstatin A |
| Murine Macrophages | AA Amyloidosis | Investigating the role of impaired SAA catabolism in amyloid deposition. nih.gov |
| Caco-2 (Human epithelial intestinal cells) | Drug Transport/Toxicology | Studying the modulation of P-glycoprotein activity. mdpi.com |
| Various (e.g., pCEPR 9/HTEo-, IB3) | Cystic Fibrosis Research | Used in lysis buffers to prevent protein degradation during analysis. atsjournals.org |
| A20 (B-cell line) | Immunology/Antigen Processing | Testing the inhibitory effects of novel Pepstatin A derivatives on antigen processing. ucl.ac.uk |
| HEK293 Cells | Protein Analysis | Used in studies involving the specific pull-down of napsin A. nih.gov |
| NK-92 (Natural Killer cells) | Immunology | Investigating the processing and degradation of cystatin F. researchgate.net |
Ex Vivo Tissue Slice Preparations for Enzymatic Activity Assessment
Ex vivo tissue slice preparations serve as a critical methodology for assessing the enzymatic activity of proteases in a context that closely mimics the physiological environment. Pepstatin A, a potent inhibitor of aspartyl proteases, is frequently utilized in these systems to probe the function and activity of enzymes like cathepsin D. This approach allows for the investigation of enzymatic processes within the cellular architecture of intact tissues.
A prominent application of Pepstatin A in this context is the use of fluorescently labeled conjugates to visualize and measure enzyme activity. For instance, BODIPY FL-pepstatin A, a fluorescent probe, has been used to assess cathepsin D activity in acute cerebellar slices. researchgate.net When these tissue slices are incubated with BODIPY FL-pepstatin A, the probe is endocytosed and transported to the lysosomes. researchgate.net There, it binds to the active form of cathepsin D, allowing for the visualization of enzymatic activity within these organelles. researchgate.net This technique has demonstrated that the probe's signal co-localizes with lysosomal markers, confirming the site of cathepsin D activity. researchgate.net The binding of BODIPY FL-pepstatin A to cathepsin D is selective at an acidic pH of 4.5, which is characteristic of the lysosomal environment. researchgate.net
Precision-cut kidney slices (PCKS) represent another ex vivo model where Pepstatin A is used to investigate biological processes. rug.nl In studies of kidney fibrosis, PCKS from human kidney tissue are incubated with Pepstatin A to determine its effects on cellular viability and matrix deposition. rug.nl In one such study, a 1 µM concentration of Pepstatin A was applied to the slices. rug.nl The viability of the slices was maintained over a 48-hour incubation period, as assessed by measuring ATP levels relative to protein content. rug.nl This model allows for the direct evaluation of inhibitors on tissue-level pathological processes. rug.nl
Furthermore, in situ zymography on cryosections from animal models of kidney disease, such as unilateral ureteral obstruction (UUO), utilizes Pepstatin A to understand its impact on collagenolytic activity. These ex vivo analyses help to elucidate the mechanisms by which protease inhibition affects tissue remodeling and fibrosis. researchgate.net
Table 1: Application of Pepstatin A in Ex Vivo Tissue Slice Models
| Tissue Model | Pepstatin A Derivative/Concentration | Target Enzyme | Assessed Biological Effect | Finding | Citation |
|---|---|---|---|---|---|
| Acute Cerebellar Slices | BODIPY FL-pepstatin A | Cathepsin D | Enzymatic activity within lysosomes | Visualized and confirmed cathepsin D activity in lysosomes through fluorescence. | researchgate.net |
| Human Precision-Cut Kidney Slices (PCKS) | 1 µM Pepstatin A | Cathepsin D & L | Tissue viability (ATP/protein) | Slices remained viable for 48 hours; no significant difference from control. | rug.nl |
| Murine Kidney Cryosections (UUO model) | Pepstatin A | Aspartyl Proteases | Collagenolytic activity | Used to assess the impact of protease inhibition on collagen degradation. | researchgate.net |
Fungal and Parasitic Culture Systems for Host-Pathogen Interaction Studies
Pepstatin A is an invaluable tool in fungal and parasitic culture systems to dissect the roles of aspartyl proteases in host-pathogen interactions. These enzymes are often key virulence factors, mediating tissue invasion, nutrient acquisition, and evasion of the host immune response. nih.govmdpi.comnih.gov
Fungal Culture Systems: In studies involving the human fungal pathogen Paracoccidioides brasiliensis, Pepstatin A has been used to probe the function of its aspartyl proteases. When P. brasiliensis yeast cells were treated with Pepstatin A at concentrations of 15 and 30 μM for one hour before co-culturing with macrophages, a significant increase in phagocytosis and enhanced antifungal activity by the macrophages were observed. researchgate.net This suggests that the inhibition of fungal aspartyl proteases makes the pathogen more susceptible to host immune cells. researchgate.net Furthermore, Pepstatin A was shown to inhibit the thermo-dimorphic switching from the mycelium to the yeast form in P. brasiliensis, a critical step for establishing infection. nih.gov
In research on Candida albicans, another major fungal pathogen, Pepstatin A is widely used to study its family of secreted aspartic proteases (Saps). plos.orgmdpi.com Inhibition of these enzymes by Pepstatin A has been shown to reduce the virulence of C. albicans and impair its ability to adhere to host cells. mdpi.com However, it is noteworthy that not all Saps are sensitive to this inhibitor. For example, Sap7 has been identified as a Pepstatin A-insensitive protease, a finding elucidated through studies using recombinant Sap7 produced in Pichia pastoris cultures. plos.org This highlights the importance of understanding the specific protease profile of the pathogen when interpreting results from inhibitor studies. plos.org
Pepstatin A is also employed as a class-specific inhibitor to characterize the secretome of other opportunistic fungi. In cultures of Scedosporium aurantiacum, pre-incubation of culture supernatants with 100 μM Pepstatin A was used to confirm the presence of secreted aspartic protease activity. nih.gov
Parasitic Culture Systems: In the context of parasitology, Pepstatin A is used to investigate the function of proteases in the life cycle and pathogenesis of parasites like Plasmodium falciparum, the causative agent of malaria. In one study, P. falciparum parasites were cultured with 220.6 µM Pepstatin A for 48 hours. researchgate.net Morphological evaluation of Giemsa-stained smears revealed that the inhibitor-treated parasites became pyknotic, indicating a detrimental effect on parasite viability. researchgate.net This suggests that aspartyl proteases are crucial for the parasite's development within the host red blood cell.
Table 2: Use of Pepstatin A in Fungal and Parasitic Culture Models
| Organism | Culture System | Pepstatin A Concentration | Key Finding | Citation |
|---|---|---|---|---|
| Paracoccidioides brasiliensis | Yeast co-cultured with macrophages | 15 and 30 µM | Increased phagocytosis and antifungal activity by macrophages. | researchgate.net |
| Paracoccidioides brasiliensis | Mycelium culture | Not specified | Inhibited the dimorphic transition from mycelium to yeast form. | nih.gov |
| Candida albicans | Fungal culture | Not specified | Reduced virulence and adhesion to host cells. | mdpi.com |
| Scedosporium aurantiacum | Fungal culture supernatant | 100 µM | Used to identify and confirm aspartic protease activity. | nih.gov |
| Plasmodium falciparum | Parasite culture | 220.6 µM | Treated parasites became pyknotic, indicating compromised viability. | researchgate.net |
Animal Models for Investigating Biological Effects (excluding therapeutic efficacy)
In murine models of chronic kidney disease, such as unilateral ureteral obstruction (UUO) and ischemia-reperfusion injury (IRI), Pepstatin A was used to probe the role of cathepsins. researchgate.net Administration of Pepstatin A in these models led to a reduction in interstitial fibrosis by increasing the degradation of collagen I and III. researchgate.net However, the treatment did not affect the cortical area occupied by myofibroblasts. researchgate.net These findings suggest a specific role for aspartyl proteases in extracellular matrix turnover rather than in the differentiation of fibroblasts into myofibroblasts. researchgate.net
The biological effects of Pepstatin A have also been explored in the context of bone metabolism. In hyp mice, a model for X-linked hypophosphatemia, the administration of Pepstatin A was suggested to improve bone mineralization. ebi.ac.uk This effect may be due to a decrease in the proteolytic degradation of the extracellular matrix. ebi.ac.uk Interestingly, research also indicates that Pepstatin A can suppress the differentiation of osteoclasts from their precursors in a dose-dependent manner. This inhibition appears to be independent of its well-known protease-inhibiting activity, as it was observed at concentrations that did not suppress cathepsin D activity and was linked to the blockade of ERK signaling and reduced expression of the transcription factor NFATc1. ebi.ac.uk
In studies involving tumor-bearing mice, Pepstatin A was shown to have specific biological effects without directly impacting tumor cell counts. In mice with mastocytoma or L1210 leukemia, the injection of Pepstatin A significantly retarded the accumulation of ascitic fluid. nih.gov This effect is attributed to the inhibition of cathepsin D-like enzymes that form leukokinins, which are peptides that increase vascular permeability. nih.gov
Furthermore, Pepstatin A has been used to study prohormone processing in vivo. In mice, Pepstatin A treatment was found to inhibit the processing of pro-opiomelanocortin (POMC) in the intermediate pituitary lobe by 36.4%. core.ac.uk This provides in vivo evidence for the role of a Pepstatin A-sensitive aspartyl protease in the conversion of POMC into its derived hormones. core.ac.uk In another model, using Shay rats with pylorus ligation-induced ulcers, administration of Pepstatin A resulted in a significant reduction of pepsin activity in the gastric juice to less than 10% of the control. google.com
Table 3: Investigated Biological Effects of Pepstatin A in Animal Models
| Animal Model | Biological System | Effect of Pepstatin A | Postulated Mechanism (if specified) | Citation |
|---|---|---|---|---|
| Murine models of kidney disease (UUO, IRI) | Kidney Fibrosis | Reduced collagen accumulation by increasing collagen degradation. | Inhibition of aspartyl proteases involved in matrix turnover. | researchgate.net |
| Hyp mice | Bone Metabolism | Improved bone mineralization; suppressed osteoclast differentiation. | Decreased matrix degradation; blockade of ERK signaling and NFATc1 expression. | ebi.ac.uk |
| Mice with mastocytoma or L1210 tumors | Ascites Fluid Accumulation | Retarded fluid accumulation. | Inhibition of leukokinin-forming enzymes (cathepsin D-like). | nih.gov |
| Male NIH strain mice | Endocrine System | Inhibited processing of pro-opiomelanocortin (POMC) in the pituitary. | Inhibition of a POMC-converting aspartyl protease. | core.ac.uk |
| Shay rats (pylorus ligation) | Gastric System | Reduced pepsin activity in gastric juice. | Direct inhibition of pepsin. | google.com |
Broader Academic Implications and Future Research Trajectories
Advancing Understanding of Aspartic Protease Biology in Health and Disease
The application of Pepstatin A as a selective inhibitor has been instrumental in elucidating the physiological and pathological roles of aspartic proteases. ontosight.ai These enzymes are integral to numerous biological processes, and their dysregulation is implicated in a wide array of human diseases. sinobiological.com
Research using Pepstatin A has helped clarify the function of:
Pepsin: By inhibiting pepsin, the primary digestive enzyme in the stomach, Pepstatin A has aided in modeling the biochemical basis of conditions like peptic ulcers and gastroesophageal reflux disease (GERD).
Cathepsins: Pepstatin A is a potent inhibitor of lysosomal aspartic proteases, particularly Cathepsin D and Cathepsin E. ebi.ac.ukwikipedia.org This has made it a critical tool for investigating their roles in cellular protein degradation, apoptosis, and autophagy. cellsignal.com Dysregulation of Cathepsin D, for instance, is linked to tumor progression in cancers and neuronal degradation in neurodegenerative disorders such as Alzheimer's disease. cellsignal.comoup.com Studies using Pepstatin A have helped to dissect these pathways, revealing how impaired protease function contributes to disease. oup.com
Renin: As an inhibitor of renin, Pepstatin A has been crucial in studying the renin-angiotensin-aldosterone system (RAAS), which regulates blood pressure and fluid balance. sinobiological.comnih.govnih.gov While it is a weaker inhibitor of human renin compared to other proteases, its utility in experimental models has advanced the understanding of hypertension and cardiovascular disease. agscientific.comoup.com
Beta-secretase (BACE1): This aspartic protease is a key enzyme in the production of amyloid-β peptides, which are central to the pathology of Alzheimer's disease. sinobiological.comekb.eg Molecular docking and inhibition studies using Pepstatin A as a reference compound have been employed to understand the active site of BACE1 and to screen for novel, more effective inhibitors. ekb.egresearchgate.net
Rational Design of Next-Generation Aspartic Protease Inhibitors beyond Pepstatin A
While a powerful research tool, Pepstatin A itself has limitations as a therapeutic agent, including poor water solubility and limited access to certain cellular compartments. ebi.ac.uk However, its structure and mechanism of action have provided a foundational blueprint for the rational design of new, improved aspartic protease inhibitors. diva-portal.orgdiva-portal.org
Key insights derived from Pepstatin A include:
Transition-State Mimicry: The unusual amino acid statine (B554654) within Pepstatin A's sequence is thought to mimic the tetrahedral transition state of peptide catalysis, which is responsible for its potent inhibitory activity. wikipedia.orgagscientific.com This principle has been a cornerstone in the design of other protease inhibitors, including those targeting HIV protease. nih.gov
Structural Templates: The crystal structures of aspartic proteases in complex with Pepstatin A have revealed detailed molecular interactions, such as the hydrogen bonds formed between the inhibitor and the enzyme's active site. ebi.ac.ukviamedica.pl This information is invaluable for computational modeling and the structure-based design of novel drugs with enhanced specificity and bioavailability. diva-portal.org
Overcoming Resistance: The discovery of Pepstatin A-insensitive proteases, such as Sap7 from the pathogenic fungus Candida albicans, has spurred research into new inhibitor scaffolds. plos.org Studies revealed that the structure of Sap7 restricts Pepstatin A's access to the active site, a finding that provides a new strategic avenue for developing broad-spectrum antifungal agents that can inhibit all Sap isozymes. plos.org
Elucidating Complex Cellular Pathways and Signaling Networks
Pepstatin A has proven to be more than a simple enzyme inhibitor; it is a molecular probe for dissecting complex cellular processes. rice.edu By blocking specific proteolytic steps, researchers can uncover the downstream consequences and map intricate signaling networks.
Notable examples include:
Autophagy: Pepstatin A, often used in combination with inhibitors like E-64d, is a standard tool to study autophagic flux. It inhibits the final degradation step of autolysosomes, leading to an accumulation of proteins like LC3-II, which allows for the quantification of autophagic activity. ijbs.com This has been crucial in understanding the role of autophagy in cancer, neurodegeneration, and metabolic disorders. ijbs.comselleckchem.comresearchgate.net
RANKL/ERK Signaling in Osteoclasts: Studies have revealed that Pepstatin A can suppress the differentiation of osteoclasts, the cells responsible for bone resorption. ebi.ac.uknih.gov This effect appears to be independent of its action on Cathepsin D. wikipedia.orgnih.gov Instead, Pepstatin A was found to inhibit the phosphorylation of ERK and decrease the expression of the transcription factor NFATc1, key components of the RANKL signaling pathway. ebi.ac.ukwikipedia.orgnih.gov This discovery points to novel pharmacological actions of the compound beyond protease inhibition.
Antigen Processing: The selective inhibition of proteases like Cathepsin D and E by Pepstatin A has been a valuable method for investigating the pathways of antigen processing within antigen-presenting cells. ebi.ac.uk
Insights into Host-Pathogen Co-evolution and Viral Pathogenesis
The battle between hosts and pathogens often involves a molecular arms race centered on proteolytic enzymes. Pepstatin A has been a key asset in studying proteases from various pathogens, offering insights into their function and potential as drug targets.
Viral Proteases: Pepstatin A was one of the first compounds identified to inhibit the aspartic-type protease of the Human Immunodeficiency Virus (HIV). nih.govnih.gov Although a relatively weak inhibitor of HIV-1 protease, this finding was a critical proof-of-concept that helped validate the enzyme as a major therapeutic target for antiretroviral therapy. nih.govselleckchem.comnih.gov Subsequent research has focused on designing significantly more potent inhibitors based on the transition-state mimic principle. mdpi.com
Fungal Virulence Factors: Pathogenic fungi like Candida albicans secrete aspartic proteases (Saps) that are crucial for virulence, helping the fungus to invade host tissues and evade the immune system. plos.orgmdpi.com Pepstatin A has been used extensively to study the role of these Saps in infection models. plos.org The existence of Pepstatin A-insensitive Saps suggests a co-evolutionary adaptation by the pathogen, driving research toward new inhibitors that can overcome this. plos.org
Parasitic Proteases: The malaria parasite Plasmodium falciparum utilizes aspartic proteases called plasmepsins to digest hemoglobin in the host's red blood cells. diva-portal.orgnih.gov Pepstatin A inhibits these enzymes and has been used to study their structure and function, guiding the design of novel antimalarial drugs that target this essential parasite feeding mechanism. diva-portal.orgnih.gov
Engineering Enhanced Enzyme Biocatalysts with Improved Stability
The detailed structural and functional knowledge gained from studying Pepstatin A-enzyme interactions has implications for the field of protein engineering. Understanding the precise molecular contacts that confer high-affinity binding can inform strategies to engineer enzymes with enhanced properties. By analyzing the network of hydrogen bonds and hydrophobic interactions between Pepstatin A and an enzyme's active site, researchers can identify key residues that are critical for conformational stability and function. ebi.ac.uk This information can then be used as a template to introduce mutations that might, for example, increase an enzyme's thermostability or alter its substrate specificity for use as a biocatalyst in industrial applications. The study of how the structure of proteases like Sap7 confers insensitivity to Pepstatin A also provides a roadmap for engineering stability or resistance into other enzymes by modifying access to the active site. plos.org
常见问题
Q. What is the mechanism of action of Pepstatin A, and how can researchers confirm its inhibitory effects on aspartic proteases?
Pepstatin A irreversibly inhibits aspartic proteases (e.g., cathepsin D, pepsin) by binding to their active sites, which contain two catalytic aspartate residues. To confirm inhibition, researchers should:
- Perform in vitro enzyme activity assays using fluorogenic or chromogenic substrates (e.g., measuring cleavage rates via spectrophotometry).
- Include negative controls (e.g., enzyme without inhibitor) and positive controls (e.g., a known protease inhibitor).
- Validate specificity using knockout cell lines or siRNA silencing of target proteases .
Q. What are the optimal preparation and storage protocols for Pepstatin A to ensure experimental reproducibility?
- Solubility : Dissolve in DMSO (10–20 mM stock) to avoid aggregation.
- Storage : Aliquot and store at –20°C; avoid freeze-thaw cycles to prevent degradation.
- Working concentration : Typically 1–10 µM in cell culture, adjusted based on target protease affinity and cell permeability .
Q. How should researchers design controls for autophagy studies using Pepstatin A in combination with other inhibitors (e.g., E 64d)?
- Negative control : Untreated cells or vehicle control (DMSO).
- Positive control : Cells treated with a lysosomal alkalinizing agent (e.g., chloroquine).
- Combination control : Use E 64d (a cysteine protease inhibitor) alongside Pepstatin A to block both aspartic and cysteine proteases, ensuring complete autophagic flux inhibition. Validate via Western blot for LC3-II accumulation .
Advanced Methodological Considerations
Q. How can batch-to-batch variability in Pepstatin A affect longitudinal studies, and what quality control measures are recommended?
- Variability sources : Differences in peptide content, salt residues, or impurities due to limited QC in research-grade batches.
- Mitigation strategies :
- Request batch-specific Certificates of Analysis (CoA) from suppliers, including HPLC purity (>95%) and mass spectrometry (MS) data.
- Normalize concentrations using peptide content analysis (e.g., amino acid analysis) for sensitive assays like surface plasmon resonance (SPR) .
Q. What experimental approaches can resolve contradictory findings in Pepstatin A efficacy across different cellular models?
- pH dependency : Aspartic proteases require acidic environments (pH 3–5); verify lysosomal pH using pH-sensitive probes (e.g., LysoTracker).
- Orthogonal assays : Compare enzyme inhibition (e.g., in vitro cathepsin D assay) with cellular readouts (e.g., amyloid-β degradation in neuronal models).
- Meta-analysis : Systematically review literature to identify model-specific variables (e.g., cell type, incubation time) .
Q. Which structural biology techniques are most effective for studying Pepstatin A-protease interactions?
- X-ray crystallography : Co-crystallize Pepstatin A with target proteases (e.g., HIV-1 protease) and solve structures using the CCP4 suite for refinement .
- Molecular dynamics simulations : Analyze binding stability and hydrogen-bonding networks using software like GROMACS.
- Cryo-EM : Resolve inhibitor-bound protease complexes in near-native states for large assemblies (e.g., γ-secretase) .
Q. How can researchers address off-target effects of Pepstatin A in proteome-wide studies?
- Activity-based protein profiling (ABPP) : Use broad-spectrum probes (e.g., fluorophosphonates) to identify off-target serine hydrolases.
- Dose-response analysis : Establish a concentration window where target protease inhibition occurs without significant off-target activity.
- Genetic validation : Compare results in wild-type vs. protease-knockout models .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
